Unique Regiochemistry: Differentiation from 2-Morpholinobenzoic Acid Scaffolds
The target compound, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, is a specific regioisomer (3-morpholino-4-methylsulfonyl) that is structurally distinct from the widely studied 2-morpholinobenzoic acid scaffold [1]. While 2-morpholinobenzoic acids have demonstrated PC-PLC inhibitory activity (e.g., improvements over D609), the different substitution pattern of the target compound is noted for applications in kinase inhibitor synthesis, indicating a divergent biological profile [2].
| Evidence Dimension | Regiochemistry / Substitution Pattern |
|---|---|
| Target Compound Data | 3-morpholino-4-methylsulfonyl substitution on benzoic acid core |
| Comparator Or Baseline | 2-Morpholinobenzoic acid (CAS 42106-48-9), with 2-morpholino substitution only |
| Quantified Difference | Positional isomer; no quantitative bioactivity data available for direct comparison. |
| Conditions | Chemical structure comparison |
Why This Matters
This structural differentiation is crucial for procurement in medicinal chemistry campaigns targeting distinct biological pathways (e.g., PC-PLC vs. kinase inhibition), as regioisomerism can fundamentally alter target binding and selectivity.
- [1] Rees, S. W. P., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. View Source
- [2] MySkinRecipes. (n.d.). 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. Retrieved from https://www.myskinrecipes.com View Source
